Ethyl 2-amino-2-(2-fluorophenyl)acetate
Description
Contextual Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, α-amino acids and their ester derivatives are fundamental chiral building blocks for the synthesis of peptides, proteins, and a wide array of nitrogen-containing natural products and pharmaceuticals. The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Therefore, fluorinated α-amino esters like Ethyl 2-amino-2-(2-fluorophenyl)acetate are of significant interest as they combine the versatile reactivity of the amino ester functionality with the unique effects imparted by the fluorine atom. These compounds serve as precursors for creating novel peptidomimetics, enzyme inhibitors, and other biologically active molecules with potentially enhanced properties.
Overview of Research Trajectories for α-Amino Esters and Fluorinated Analogs
The research trajectory for α-amino esters has evolved from their fundamental role in peptide chemistry to their application as versatile synthons in asymmetric synthesis. The development of novel synthetic methodologies to prepare enantiomerically pure α-amino acids and their derivatives remains an active area of research.
Concurrently, the field of organofluorine chemistry has expanded dramatically. Fluorinated analogs of biologically active compounds are continuously being explored. Research has shown that the strategic incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. tandfonline.com The synthesis of fluorinated amino acids, including those with fluorinated side chains or backbones, represents a significant research focus, aiming to create novel tools for chemical biology and drug discovery. nih.govpsu.edu
Structural Peculiarities of the 2-Fluorophenyl Moiety and its Influence on Molecular Properties
The presence of a 2-fluorophenyl group (an ortho-fluorinated phenyl ring) in this compound introduces specific structural and electronic features. The high electronegativity of the fluorine atom can influence the acidity of the α-proton and the reactivity of the amino group through inductive effects. Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can affect the conformational preferences of the molecule and its binding to target proteins. tandfonline.com The ortho-positioning of the fluorine atom can also impose steric constraints that influence the molecule's three-dimensional shape. This strategic placement of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates derived from this scaffold. mdpi.com
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound and related compounds is primarily driven by its potential as a synthetic intermediate. The main objectives of research in this area include:
Developing efficient and stereoselective methods for its synthesis.
Exploring its utility as a building block in the synthesis of novel heterocyclic compounds and peptidomimetics.
Investigating the impact of the 2-fluorophenyl group on the biological activity of molecules incorporating this moiety.
Utilizing it as a scaffold for the development of new therapeutic agents, leveraging the known benefits of fluorine incorporation in drug design.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molar Mass | 197.21 g/mol |
| Appearance | Not specified in literature |
| CAS Number | 1400644-48-9 |
| Solubility | Not specified in literature |
Structure
3D Structure
Properties
CAS No. |
500772-76-9 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3 |
InChI Key |
VBUGKWGXLIAYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Ethyl 2-amino-2-(2-fluorophenyl)acetate and Related Fluorinated Amino Esters
The construction of the this compound scaffold can be approached by forming the α-amino ester core, attaching the aryl group, or esterifying the corresponding carboxylic acid.
Condensation Reactions for α-Amino Ester Formation
Condensation reactions are a foundational method for constructing α-amino esters. These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. One common strategy involves the reaction of an aldehyde with a glycine (B1666218) equivalent. For instance, various aryl acetals can undergo condensation with ethyl nitroacetate (B1208598) to produce ethyl 3-aryl-2-nitroacrylates. These intermediates are then reduced, typically using agents like sodium borohydride (B1222165) followed by zinc and hydrochloric acid, to yield the desired racemic α-amino esters.
Another approach involves multicomponent reactions, such as the Biginelli reaction, where an aldehyde, a β-ketoester, and a nitrogen source (like 2-aminobenzothiazole) condense to form complex heterocyclic structures. rsc.org While not a direct synthesis of the target molecule, these condensation strategies highlight the principle of building the amino ester framework through the convergent assembly of smaller components. rsc.org
Nucleophilic Substitution Reactions in Aryl Acetate (B1210297) Synthesis
Nucleophilic substitution is a versatile method for forming C-O and C-N bonds, crucial for synthesizing aryl acetate derivatives. In the context of fluorinated compounds, Nucleophilic Aromatic Substitution (SNAr) is particularly relevant. lboro.ac.uk This mechanism is effective for fluoroarenes because fluorine's high electronegativity activates the aromatic ring toward attack by nucleophiles. lboro.ac.uk The reaction proceeds through a two-step addition-elimination mechanism, and the presence of electron-withdrawing groups on the aromatic ring can further accelerate the reaction. lboro.ac.uk
A practical application of this is the alkylation of a phenolic compound. For example, a substituted nitrophenol can be alkylated with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. mdpi.com This is followed by the reduction of the nitro group to an amine to yield an aminophenoxy acetate. mdpi.com Similarly, the synthesis of the target molecule could be envisioned through the reaction of a suitable 2-fluorophenyl precursor with a glycine anion equivalent via a nucleophilic substitution pathway. The fluorine atom itself can act as a leaving group in SNAr reactions under specific conditions, making this a viable, though often challenging, synthetic strategy. lboro.ac.uk
Esterification Approaches for Carboxylic Acid Precursors
One of the most direct routes to this compound is the esterification of its corresponding carboxylic acid precursor, 2-amino-2-(2-fluorophenyl)acetic acid. medchemexpress.com The Fischer esterification is a classic and widely used method for this transformation. pearson.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. pearson.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. pearson.com Alternative reagents, such as chlorosulphonic acid, can also be employed to facilitate the esterification of amino acids, often using the alcohol as the solvent. google.com
Adaptations of Strecker Synthesis for α-Amino Acids and Esters
The Strecker synthesis, first reported in 1850, remains one of the most efficient methods for preparing α-amino acids from simple precursors. wikipedia.orgchemistnotes.com The classical reaction involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target compound's precursor, 2-fluorobenzaldehyde (B47322) would be the starting aldehyde.
The reaction proceeds in two main stages. masterorganicchemistry.com First, the aldehyde reacts with ammonia to form an imine. A cyanide ion then attacks the imine carbon to produce an α-aminonitrile. organic-chemistry.org In the second stage, this aminonitrile is hydrolyzed under acidic or basic conditions to yield the α-amino acid, 2-amino-2-(2-fluorophenyl)acetic acid. wikipedia.org This amino acid can then be esterified as described previously to obtain the final ethyl ester. The Strecker synthesis is particularly valuable for producing α-trifluoromethylated amino acids and other fluorinated analogues. mpg.demdpi.com
Optimization of Reaction Conditions and Yield Enhancement
The success and efficiency of the synthetic routes described above are critically dependent on the careful optimization of reaction parameters. Among these, the choice of solvent plays a pivotal role in influencing reaction rates, yields, and sometimes even the reaction pathway itself.
Solvent Effects on Reaction Efficacy and Selectivity
The solvent can significantly impact a chemical reaction by solvating reactants, stabilizing transition states, and influencing the solubility of reagents and catalysts. In the synthesis of α-amino esters and related compounds, a range of solvents have been studied to optimize outcomes.
For instance, in multicomponent reactions, both protic and aprotic solvents have been evaluated. In one study of a three-component cyclocondensation to form 4H-pyran derivatives, ethanol (B145695) (EtOH) afforded an excellent yield (98%), whereas dimethylformamide (DMF) and dioxane gave only moderate yields. scielo.org.mx Similarly, in Mannich-type reactions for synthesizing β-amino carbonyl compounds, various solvents were tested, with ethanol often providing good yields. researchgate.net
The effect of the solvent is also crucial in nucleophilic substitution reactions. A screening of solvents for a fluorine-bromine exchange reaction showed that acetonitrile (B52724) was superior to others like ethylene (B1197577) glycol dimethyl ether (DME), resulting in a higher isolated yield of the fluorinated product. nih.gov
The following table presents research findings on the impact of different solvents on the yield of a model organic reaction, illustrating the critical role of the solvent in optimizing synthetic protocols.
This table is based on data for a model reaction and illustrates the general effect of solvents on yield; specific results for the synthesis of this compound may vary.
These findings underscore that solvent screening is an essential step in process development to enhance reaction efficacy and selectivity, ensuring the highest possible yield and purity of the target compound. researchgate.netnih.govresearchgate.net
Catalysis in Chemo-selective and Stereoselective Synthesis
The synthesis of α-amino esters, including this compound, often employs catalytic methods to achieve high chemo- and stereoselectivity. Various catalysts, including metal complexes and organocatalysts, are utilized to control the reaction pathways and yield optically enriched products.
One notable approach involves the use of nickel catalysts in cross-electrophile coupling reactions. For instance, a combination of NiBr2(dme) and a specific ligand can catalyze the coupling of β-bromo amino acid esters with other organic molecules. The choice of catalyst and ligand is crucial for the reaction's success, as demonstrated by the ineffectiveness of palladium-based catalysts like PdCl2(PPh3)2 and Pd(OAc)2 in certain transformations. rsc.org
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acid derivatives. Chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), can facilitate the asymmetric α-functionalization of N-unprotected amino esters. nih.gov These catalysts can activate the α-C-H bond of the amino ester, leading to the formation of a chiral enolate that then reacts with an electrophile. nih.gov The design of the catalyst is key to achieving high stereoselective control. nih.gov
Furthermore, chiral ammonium (B1175870) salts, such as Maruoka's spirocyclic binaphthyl-based catalysts, have been successfully employed in the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to α-halogenated α-aryl-β²,²-amino acid derivatives. nih.gov These catalysts facilitate high levels of enantioselectivity in the formation of new stereocenters. nih.gov
The following table summarizes the impact of different catalysts on a cross-electrophile coupling reaction.
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | NiBr2(dme) | Standard Condition Yield |
| 22 | PdCl2(PPh3)2 | trace |
| 23 | Pd(OAc)2 | trace |
Influence of Temperature and Pressure on Reaction Kinetics
Temperature and pressure are critical parameters that significantly influence the reaction kinetics in the synthesis of this compound and related compounds. The rate of reaction, and in some cases the selectivity, can be highly dependent on these conditions.
In many organic reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. For example, in the hydrolysis of ethyl acetate, a model reaction for ester chemistry, the rate constant increases with temperature. researchgate.netdergipark.org.tr This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, temperature can also affect the stability of reactants, intermediates, and catalysts, which can lead to more complex kinetic profiles. For instance, in a cross-electrophile coupling reaction, increasing the temperature from 35°C to 55°C did not necessarily lead to a better yield, and in some cases, only trace amounts of the product were observed. rsc.org
Pressure can also play a significant role, particularly in reactions involving gaseous reagents or where the transition state has a different volume than the reactants. While detailed studies on the effect of pressure on the synthesis of this compound are not extensively documented in the provided search results, general principles of chemical kinetics suggest that for reactions in the liquid phase, the effect of pressure is often less pronounced than that of temperature unless very high pressures are applied. However, for reactions that are studied over a wide range of pressures, from vacuum to several atmospheres, the pressure dependence of the rate coefficients can be significant and is often modeled using expressions like the Troe formalism. nih.gov
The table below illustrates the effect of temperature on the yield of a specific cross-electrophile coupling reaction.
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| Standard | 35 | 63 |
| 25 | 25 | trace |
| 26 | 55 | 44 |
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure chiral α-amino acids and their derivatives is of great importance in medicinal chemistry and drug development. Various strategies have been developed for the enantioselective synthesis of compounds like this compound.
Chiral Auxiliaries and Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org This strategy is widely used in the asymmetric synthesis of α-amino acids.
Several types of chiral auxiliaries are available, including oxazolidinones (popularized by David A. Evans), camphorsultams (Oppolzer's sultam), and pseudoephedrine derivatives. wikipedia.orgnih.gov These auxiliaries can direct alkylation, aldol, and other reactions to proceed with high diastereoselectivity. sigmaaldrich.com For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov
Ligand-mediated approaches involve the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that influences the stereoselectivity of the reaction. Amino acids and peptides themselves can serve as versatile ligands in the synthesis of metal complexes. mdpi.com Chiral phosphine (B1218219) ligands are also commonly used in asymmetric transition metal catalysis. sigmaaldrich.com
Asymmetric Catalysis in α-Amino Ester Formation
Asymmetric catalysis offers a more efficient and atom-economical approach to the synthesis of chiral α-amino esters compared to the use of stoichiometric chiral auxiliaries. This method relies on a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
A variety of catalytic systems have been developed for the asymmetric synthesis of α-amino acids. researchgate.net These include metal complexes with chiral ligands and organocatalysts. For example, chiral copper(I) complexes have been used in the catalytic asymmetric alkynylation of α-imino esters, providing a versatile route to optically active unnatural α-amino acid derivatives. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral aldehydes, for instance, can catalyze the asymmetric α-functionalization of N-unprotected amino esters through the formation of chiral enamines or 2-aza-allylic anions. nih.gov This approach mimics enzymatic transformations and can provide high levels of stereocontrol. nih.gov
The development of new catalytic methods for the enantioselective synthesis of α-amino esters remains an active area of research, driven by the demand for novel, optically pure building blocks for drug discovery and other applications.
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the target compound are critical steps in any synthetic process to ensure the final product meets the required standards of purity. In the synthesis of this compound and related compounds, chromatographic techniques are predominantly employed.
Chromatographic Separations (e.g., Silica (B1680970) Gel Chromatography, Column Chromatography, Flash Chromatography, Reverse-Phase Chromatography)
Chromatography is a powerful technique for separating mixtures of compounds based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The choice of the specific chromatographic method depends on the properties of the compound to be purified and the scale of the synthesis.
Silica Gel Chromatography: Silica gel is a common stationary phase used in chromatography due to its high surface area and ability to separate a wide range of organic compounds. silicycle.com It is particularly effective for separating compounds of varying polarity.
Column Chromatography: This is a classic and widely used technique where the stationary phase (e.g., silica gel) is packed into a vertical glass column. The mixture to be separated is loaded onto the top of the column, and a solvent (the mobile phase) is passed through the column, eluting the components at different rates. mdpi.com
Flash Chromatography: This is a modification of column chromatography that uses pressure to speed up the flow of the mobile phase, resulting in faster and often more efficient separations. rsc.orgwiley-vch.de It is a common method for the purification of reaction products in organic synthesis. rsc.org
Thin-Layer Chromatography (TLC): TLC is a quick and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. wiley-vch.demdpi.com A thin layer of silica gel on a plate is used as the stationary phase.
Reverse-Phase Chromatography: In this technique, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). It is particularly useful for the separation of nonpolar and moderately polar compounds.
The selection of the eluent (mobile phase) is crucial for achieving good separation. A common approach is to use a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to optimize the separation. rsc.orgrsc.org
The following table provides examples of solvent systems used in the purification of related amino acid derivatives.
| Technique | Stationary Phase | Eluent/Mobile Phase | Reference |
|---|---|---|---|
| Flash Chromatography | Silica Gel | n-Hexane / Ethyl Acetate | rsc.org |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | rsc.org |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | wiley-vch.de |
Recrystallization and Crystallization Protocols
The purification of this compound is a critical step to ensure the removal of impurities generated during its synthesis. Recrystallization and crystallization are primary methods employed to obtain the compound in high purity and, when required, to grow single crystals suitable for X-ray diffraction analysis. While specific, detailed protocols for the crystallization of this compound are not extensively documented in publicly available literature, established procedures for analogous amino acid esters and related fluorinated aromatic compounds provide a strong basis for effective purification strategies.
The choice of solvent is paramount in a successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at an elevated temperature. For amino acid esters like this compound, a range of organic solvents with varying polarities can be considered. The selection is often guided by the polarity of the molecule and the impurities to be removed.
Commonly employed techniques for inducing crystallization include slow evaporation of the solvent, cooling a saturated solution, or adding an anti-solvent to a solution of the compound. For instance, reddish-brown crystals of a structurally similar compound, ethyl-2-(4-aminophenoxy)acetate, were obtained by allowing an ethyl acetate extract to stand for a week at room temperature, suggesting that slow evaporation is a viable method. mdpi.com
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/Solvent System | Polarity | Rationale for Use | Potential Technique |
| Ethanol | Polar Protic | Often effective for recrystallizing amino acid derivatives and aromatic compounds. | Slow evaporation, Cooling |
| Ethyl Acetate | Polar Aprotic | Good solvency for many esters; has been used for analogous compounds. mdpi.com | Slow evaporation, Cooling |
| Petroleum Ether | Nonpolar | Can be used as a primary solvent for less polar compounds or as an anti-solvent. | Anti-solvent addition, Cooling |
| Ethanol/Water | Polar Protic Mixture | Adjusting the water content can fine-tune the solvent power for optimal crystal growth. | Cooling |
| Toluene | Nonpolar Aromatic | Suitable for aromatic compounds, can promote well-defined crystal growth. | Slow evaporation, Cooling |
Detailed research findings on closely related molecules provide insight into practical crystallization protocols. For example, colorless, block-like crystals of an ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate derivative were successfully obtained from an ethanol solution by slow evaporation. researchgate.net In another instance, single crystals of ethyl 2-acetylhydrazono-2-phenylacetate suitable for X-ray analysis were grown by recrystallization from petroleum ether at room temperature. researchgate.net
Based on these analogous findings, a general protocol for the recrystallization of this compound can be proposed. The crude product would first be dissolved in a minimal amount of a suitable hot solvent, such as ethanol or ethyl acetate. The solution would then be filtered while hot to remove any insoluble impurities. Finally, the filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Table 2: Illustrative Recrystallization Protocol
| Step | Parameter | Description |
| 1. Dissolution | Solvent | Minimum volume of hot ethanol or ethyl acetate. |
| Temperature | Near the boiling point of the solvent. | |
| 2. Filtration | Technique | Hot gravity filtration. |
| Purpose | Removal of insoluble impurities. | |
| 3. Crystallization | Cooling Profile | Slow cooling to room temperature, followed by cooling in an ice bath. |
| Alternative | Slow evaporation of the solvent at room temperature. | |
| 4. Isolation | Technique | Vacuum filtration. |
| Washing | Small portions of cold solvent. | |
| 5. Drying | Conditions | Under vacuum at ambient temperature. |
The morphology and quality of the resulting crystals are dependent on factors such as the rate of cooling, solvent purity, and the presence of any seed crystals. For obtaining high-quality single crystals for structural elucidation, very slow evaporation of a dilute solution in a carefully selected solvent system is typically the preferred method.
Chemical Reactivity and Mechanistic Investigations
Oxidative Transformations of Ethyl 2-amino-2-(2-fluorophenyl)acetate
Oxidation reactions of this compound can target either the nitrogen atom of the amino group or the carbon atoms of the aromatic ring. The specific pathway and resulting products are highly dependent on the choice of oxidizing agent and reaction conditions.
The primary amino group in this compound is susceptible to oxidation. This transformation is a common method for the synthesis of nitroarenes from aryl amines and typically proceeds through a nitroso intermediate. mdpi.com The direct oxidation of the amino group (-NH₂) to a nitro group (-NO₂) is a valuable synthetic transformation, as the electronic properties and directing effects of these two groups in reactions like electrophilic aromatic substitution are opposite. quimicaorganica.org
A variety of oxidizing agents can be employed for this conversion, each with its own mechanistic nuances. researchgate.net Peroxyacids, such as m-chloroperbenzoic acid (m-CPBA), are frequently used. researchgate.net The reaction mechanism is believed to involve the initial oxidation of the amine to a hydroxylamine, which is then further oxidized to a nitroso compound. The nitroso intermediate is subsequently oxidized to the final nitro product. nih.gov The formation of by-products like azoxyarenes can sometimes be observed. mdpi.com
Other effective oxidizing systems include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst. mdpi.com
Sodium Perborate (NaBO₃): A solid, stable source of hydrogen peroxide, often used in acetic acid. organic-chemistry.org
Tert-butyl Hydroperoxide (TBHP): Utilized with metal catalysts for the oxidation of amines. organic-chemistry.org
The general progression of the oxidation state of the nitrogen atom is from -3 in the amine to +3 in the nitro compound. libretexts.org
Table 1: Common Oxidizing Agents for Amine to Nitro Conversion
| Oxidizing Agent/System | Typical Conditions | Notes |
| Peroxyacids (e.g., m-CPBA) | Organic solvent (e.g., 1,2-dichloroethane) | Generally effective; mechanism proceeds via nitroso intermediate. researchgate.net |
| Sodium Perborate (NaBO₃) | Acetic acid, 50-55 °C | Effective for anilines with electron-withdrawing groups. mdpi.com |
| H₂O₂ with Catalyst | Varies with catalyst | Catalytic cycle often involves radical species. mdpi.com |
| Ozone (O₃) on Silica (B1680970) Gel | Solvent-free, flow reactor | Mitigates overoxidation by controlling temperature and time. organic-chemistry.org |
Direct oxidation of the 2-fluorophenyl ring in this compound is generally a more challenging and less common transformation compared to the oxidation of the amino group. Aromatic amines are highly susceptible to oxidation, which can lead to the formation of complex polymeric materials or quinone-like structures, particularly under harsh oxidative conditions. The amino group strongly activates the ring towards oxidation.
In specific contexts, oxidative processes involving the aniline moiety can lead to cyclization reactions rather than simple ring hydroxylation. For instance, related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo an intramolecular cyclization that involves oxidation of the aniline moiety to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govsemanticscholar.org This type of reaction, however, relies on the presence of other functional groups in the molecule that can participate in the cyclization. For this compound itself, which lacks such functionality, direct ring oxidation pathways are not synthetically prominent and often result in decomposition.
Reductive Processes Involving this compound
Reduction reactions can selectively target the ester functionality or be employed in the synthesis of the title compound from its nitro precursors. The choice of reducing agent is key to achieving the desired transformation chemoselectively.
The ethyl ester group of this compound can be reduced to a primary alcohol, yielding the corresponding 2-amino-2-(2-fluorophenyl)ethanol. This conversion transforms the α-amino ester into a valuable chiral 1,2-amino alcohol.
This reduction typically requires strong reducing agents, as esters are less reactive than ketones or aldehydes. Common reagents for this transformation include:
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters to alcohols. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup.
Sodium Borohydride (B1222165) (NaBH₄) with Additives: While NaBH₄ alone is generally too weak to reduce esters, its reactivity can be enhanced. Methods include using NaBH₄ in combination with activating agents or performing the reaction at elevated temperatures in specific solvents. For the reduction of α-amino acids, the acid group is often activated first, for example by conversion to a mixed anhydride or an active ester, followed by reduction with NaBH₄. researchgate.net
The resulting amino alcohols are important chiral building blocks in organic synthesis.
Table 2: Reagents for Ester to Alcohol Reduction
| Reducing Agent | Reactivity | Typical Substrates | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Esters, Carboxylic acids, Amides, etc. | Non-selective, requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | Moderate | Aldehydes, Ketones | Generally does not reduce esters unless activated or under forcing conditions. researchgate.net |
| Borane (BH₃·THF or BH₃·SMe₂) | High | Carboxylic acids, Esters | Chemoselective for carboxylic acid derivatives. |
The synthesis of this compound often involves the reduction of its corresponding nitro precursor, Ethyl 2-(2-fluorophenyl)-2-nitroacetate or a related nitroaromatic compound. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org
Several methods are available for this transformation:
Catalytic Hydrogenation: This is a common and clean method involving molecular hydrogen (H₂) and a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.orgnih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This process is generally chemoselective, leaving other functional groups like esters intact.
Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). quimicaorganica.org These reactions generate the amine salt, which is then neutralized to liberate the free amine.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. organic-chemistry.org
Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitroarenes. wikipedia.org
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the amino group (-NH₂).
Nucleophilic and Electrophilic Substitution Reactions at the Aromatic Ring
The 2-fluorophenyl ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The aromatic ring has two key substituents influencing the position of incoming electrophiles: the amino group (-NH-CH(COOEt)R) and the fluorine atom (-F).
Amino Group: The amino group is a very strong activating group and is ortho, para-directing. It strongly enhances the electron density of the ring, particularly at the positions ortho and para to it.
Fluorine Atom: Fluorine is an electronegative atom and deactivates the ring towards electrophilic attack through its inductive effect. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director.
In this compound, the amino-containing substituent is at position 1 and the fluorine is at position 2. The powerful activating and directing effect of the amino group dominates. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the amino group (positions 3 and 5). The fluorine atom at position 2 sterically hinders attack at position 3 to some extent, but the electronic activation from the amino group at this position is strong. Position 5 is para to the amino group and meta to the fluorine, making it a highly favored site for electrophilic attack.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring substituted with at least one strong electron-withdrawing group (such as -NO₂) and a good leaving group (such as a halide). The electron-withdrawing group is necessary to stabilize the negatively charged intermediate (Meisenheimer complex).
In this compound, the fluorine atom can act as a leaving group. However, the amino group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, the parent compound is not a suitable substrate for SNAr reactions.
Conversely, precursors to this compound, such as those containing nitro groups, are excellent candidates for SNAr. For example, a molecule like Ethyl 2-(2-fluoro-5-nitrophenyl)acetate would be highly activated towards nucleophilic substitution of the fluorine atom due to the presence of the para-nitro group.
Derivatization and Functionalization Strategies of this compound
The strategic modification of this compound allows for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry. Derivatization can be targeted at three primary sites within the molecule: the amino group, the ester moiety, and the fluorophenyl ring.
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, including the formation of amides, sulfonamides, and ureas. These functional groups are prevalent in many biologically active compounds and can significantly alter the physicochemical properties of the parent molecule.
Amide Formation: Amide synthesis is a common derivatization strategy. This can be achieved by reacting the amino group with acylating agents such as acyl chlorides or carboxylic acid anhydrides under basic conditions. For instance, reaction with chloroacetyl chloride would yield the corresponding chloroacetamide derivative.
Sulfonamide Formation: Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. The synthesis of sulfonamides from this compound can be accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide derivatives are of interest for their potential biological activities.
Urea Formation: Urea derivatives are another important class of compounds with applications ranging from pharmaceuticals to materials science. nih.gov The synthesis of ureas from this compound can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, reaction with phosgene or a phosgene equivalent, followed by the addition of another amine, can also be employed to generate symmetrical or unsymmetrical ureas. nih.gov These urea derivatives have been investigated for their potential as neuroprotective agents and for other biological activities. thieme-connect.com
| Derivative Type | General Reaction | Potential Reagents |
|---|---|---|
| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Acetyl chloride, Benzoyl chloride |
| Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl | Tosyl chloride, Mesyl chloride |
| Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Phenyl isocyanate, Methyl isocyanate |
The ethyl ester group in this compound provides another site for chemical modification. Common transformations include hydrolysis to the corresponding carboxylic acid and reduction to the primary alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(2-fluorophenyl)acetic acid, under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex molecules, as the resulting carboxylic acid can be further functionalized. For example, it can be coupled with amines to form amides or converted to other ester derivatives. The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes. nih.govnih.gov
Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-2-(2-fluorophenyl)ethanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of compounds with potentially distinct biological activities.
| Transformation | Product | Typical Reagents |
|---|---|---|
| Hydrolysis | 2-amino-2-(2-fluorophenyl)acetic acid | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |
| Reduction | 2-amino-2-(2-fluorophenyl)ethanol | Lithium aluminum hydride (LiAlH₄) |
The 2-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, although the fluorine atom and the amino ester side chain can influence the regioselectivity and reactivity of these transformations. The fluorine atom is an ortho-, para-directing deactivator, while the side chain's directing effect will depend on the reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions introduce new functional groups onto the aromatic ring, which can then be further manipulated to create a wide array of derivatives. The conditions for these reactions must be carefully chosen to avoid unwanted side reactions with the amino and ester groups. For example, nitration would typically be carried out using a mixture of nitric acid and sulfuric acid. The position of substitution on the ring will be influenced by the directing effects of both the fluorine atom and the side chain.
Cyclization and Heterocycle Formation Reactions Utilising this compound and its Analogs
This compound and its derivatives are valuable building blocks for the synthesis of various heterocyclic compounds. The presence of both an amino group and an ester group allows for a range of cyclization reactions to form rings of different sizes and functionalities.
For instance, the reaction of this compound with suitable bifunctional reagents can lead to the formation of heterocycles such as benzodiazepines, quinoxalinones, and other nitrogen-containing ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. One example is the synthesis of pyrrole derivatives through reactions involving the ester and amino functionalities. core.ac.uknih.gov Additionally, multicomponent reactions involving analogs of this compound have been utilized to construct complex heterocyclic systems like tetrahydropyridines. iucr.org The strategic use of this compound in domino cyclization reactions provides an efficient route to various annulated oxazacycles. mdpi.com
Mechanistic Elucidation of Key Reactions through Experimental and Computational Approaches
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. A combination of experimental and computational methods can be employed to elucidate these mechanisms.
Experimental techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates can provide valuable insights into the reaction pathway. For example, monitoring the progress of a reaction over time can help determine the rate-determining step.
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms. mdpi.com DFT calculations can be used to model the structures of reactants, transition states, and products, and to calculate their relative energies. This information can help to identify the most likely reaction pathway and to understand the factors that control the stereoselectivity and regioselectivity of a reaction. For instance, computational studies can be used to investigate the transition state of a cyclization reaction to explain the observed product distribution. The combination of experimental and computational approaches provides a powerful strategy for gaining a detailed understanding of the chemical reactivity of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the 3D structure of molecules. For Ethyl 2-amino-2-(2-fluorophenyl)acetate, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. Based on the structure of this compound, a characteristic spectrum is expected. The ethyl group would show a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl group. The methine proton (CH) attached to the stereocenter would likely appear as a singlet or a finely coupled multiplet. The amino (NH₂) protons can appear as a broad singlet. The four aromatic protons on the 2-fluorophenyl ring would present as complex multiplets in the aromatic region of the spectrum due to their distinct electronic environments and spin-spin coupling with each other and with the fluorine atom.
Despite a thorough search of available scientific literature, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could not be located.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Ethyl CH₃ | ~1.2 | Triplet (t) |
| Ethyl CH₂ | ~4.1 | Quartet (q) |
| Amino NH₂ | Variable, broad | Singlet (br s) |
| Methine CH | ~4.5-5.0 | Singlet (s) or Multiplet (m) |
| Aromatic CH | ~7.0-7.6 | Multiplet (m) |
| Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Experimental data is not available. |
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule and provides insights into their electronic state and functional group type. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is expected to resonate at the lowest field (~170 ppm). The carbons of the 2-fluorophenyl ring would appear in the aromatic region (~115-160 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JC-F). The methine carbon (CH), the methylene (OCH₂) and methyl (CH₃) carbons of the ethyl group would appear at higher field strengths.
Specific, experimentally verified ¹³C NMR chemical shift data for this compound are not available in the searched literature.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl C=O | ~170 |
| C-F (Aromatic) | ~158-162 (doublet) |
| C-CH (Aromatic) | ~125-140 |
| CH (Aromatic) | ~115-130 |
| Ethyl OCH₂ | ~60 |
| Methine CH | ~55 |
| Ethyl CH₃ | ~14 |
| Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Experimental data is not available. |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic system. Furthermore, the signal may appear as a multiplet due to coupling with the adjacent aromatic protons. This analysis provides unequivocal confirmation of the presence and electronic environment of the fluorine atom within the molecule.
A search of scientific databases did not yield specific experimental ¹⁹F NMR spectral data for this compound.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group and the couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons (e.g., linking the methine proton signal to the methine carbon signal).
No specific experimental data from 2D NMR studies for this compound were found in the reviewed literature.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching, C-F stretching, and various vibrations associated with the aromatic ring. The presence and position of these bands provide direct evidence for the compound's functional makeup.
While the expected vibrational frequencies can be predicted, specific experimental FT-IR spectral data for this compound could not be located in the searched literature.
| Functional Group | Expected Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | N-H Stretch | 3300-3500 (two bands) |
| Alkyl (C-H) | C-H Stretch | 2850-3000 |
| Ester (C=O) | C=O Stretch | ~1735 |
| Aromatic (C=C) | C=C Stretch | 1450-1600 |
| Ester (C-O) | C-O Stretch | 1000-1300 |
| Fluoroaromatic (C-F) | C-F Stretch | 1100-1250 |
| Note: This table represents expected values based on typical infrared absorption frequencies for these functional groups. Experimental data is not available. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
For this compound, with the molecular formula C₁₀H₁₂FNO₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for comparison with the experimentally determined value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close correlation between the measured and calculated exact mass, typically within a few parts per million (ppm), confirms the elemental formula of the compound.
Table 2: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₂FNO₂)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 197.085507 |
The protonated molecule, [M+H]⁺, would be expected at an m/z of 198.093332. The high accuracy of HRMS is indispensable for confirming the identity of this compound in complex mixtures and for verifying the outcome of a chemical synthesis.
Tandem mass spectrometry (MS/MS) provides deeper structural insights into this compound by elucidating its fragmentation pathways. In an MS/MS experiment, the protonated molecule, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.netunito.it The analysis of these fragments helps to piece together the molecular structure.
The fragmentation of the [M+H]⁺ ion of this compound is expected to be initiated at the most labile bonds and influenced by the presence of the amino, ester, and fluorophenyl groups. Common fragmentation pathways for amino acid esters often involve losses of small neutral molecules. unito.it
A probable primary fragmentation step would be the loss of ethanol (B145695) (C₂H₅OH) from the ester group, leading to a significant fragment ion. Another expected fragmentation is the loss of the entire ethoxycarbonyl group (-COOC₂H₅). Cleavage adjacent to the amino group, known as α-cleavage, is also a common pathway for amino compounds. nih.gov The fluorophenyl ring can also undergo characteristic fragmentation, although this may require higher collision energies.
By analyzing the m/z values of the resulting product ions, a detailed fragmentation map can be constructed. This information is invaluable for the structural confirmation of the molecule and for distinguishing it from its isomers. mdpi.com
Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₂FNO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 198.09 | 152.08 | C₂H₅OH | [C₈H₈FNO]⁺ |
| 198.09 | 125.05 | COOC₂H₅ | [C₇H₇FN]⁺ |
| 198.09 | 109.04 | C₂H₅O₂CNH₂ | [C₆H₄F]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This model provides accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.
The resulting crystal structure would reveal the conformation of the ethyl ester chain, the orientation of the 2-fluorophenyl ring relative to the stereocenter, and the geometry around the chiral carbon atom. The bond lengths, such as those for C-C, C-N, C-O, and C-F, can be compared to standard values to identify any unusual electronic effects or strain within the molecule. For instance, the C-F bond length and the geometry of the fluorinated phenyl ring would be of particular interest.
Similarly, the bond angles would define the shape of the molecule, including the tetrahedral geometry of the sp³ hybridized carbons and the trigonal planar geometry of the sp² hybridized carbons in the phenyl ring and the carbonyl group. This detailed geometric information is fundamental to understanding the molecule's steric properties and its potential interactions with other molecules.
Beyond the structure of a single molecule, X-ray crystallography also provides critical insights into how molecules of this compound pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions, which collectively define the supramolecular assembly. mdpi.com
For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the fluorine atom can act as hydrogen bond acceptors. conicet.gov.ar The analysis of the crystal structure would reveal the specific patterns of these hydrogen bonds, such as the formation of dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.net
In addition to classical hydrogen bonds, other weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal structure. The arrangement of the fluorophenyl rings could also lead to π-π stacking interactions. Understanding this supramolecular assembly is crucial as it influences the material's physical properties, including its melting point, solubility, and stability. conicet.gov.ar
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained. While a specific crystallographic study for this compound is not available in the reviewed literature, analysis of structurally similar compounds provides a strong indication of the expected intermolecular contacts.
For instance, in related aromatic amino esters and fluorophenyl derivatives, Hirshfeld analysis consistently highlights the prevalence of specific interactions that govern the supramolecular architecture. nih.govresearchgate.netnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative breakdown of these contacts.
Key intermolecular contacts anticipated for this compound, based on analogous structures, include:
O···H/H···O Contacts: These interactions, indicative of hydrogen bonding, are expected between the ester carbonyl oxygen and the amino group hydrogens, as well as potentially C-H···O interactions. These are visible as distinct "spikes" on the fingerprint plot and appear as red regions on the dnorm surface. nih.gov
F···H/H···F Contacts: The presence of the fluorine atom on the phenyl ring introduces the possibility of C-H···F hydrogen bonds, which play a significant role in directing the crystal packing of many fluorinated organic molecules. ed.ac.uk
C···H/H···C Contacts: These contacts are associated with C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring. iucr.org
A hypothetical summary of the percentage contributions of the most significant intermolecular contacts for this compound, extrapolated from related structures, is presented in the table below. nih.govnih.goviucr.orgiucr.org
| Intermolecular Contact | Expected Percentage Contribution |
| H···H | ~40 - 50% |
| O···H/H···O | ~15 - 25% |
| C···H/H···C | ~10 - 20% |
| F···H/H···F | ~5 - 15% |
| N···H/H···N | ~1 - 5% |
These interactions collectively dictate the three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point and solubility. The amino group (N-H) acts as a hydrogen-bond donor, while the ester carbonyl oxygen (C=O) and the fluorine atom serve as potential hydrogen-bond acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of energy promotes an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). nih.gov
The key chromophores within the this compound molecule are the fluorophenyl group and the ester carbonyl group.
π → π* Transitions: The aromatic fluorophenyl ring contains a conjugated π-electron system. This gives rise to intense absorptions in the UV region, typically between 200 and 300 nm. The primary absorption band, often referred to as the E2-band, and a weaker, fine-structured B-band are characteristic of benzene (B151609) and its derivatives. foodb.ca The presence of the amino and ester substituents on the acetate (B1210297) moiety attached to the benzene ring can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).
n → π* Transitions: The ester group contains a carbonyl (C=O) function, which possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for a weak n → π* transition, which typically occurs at longer wavelengths (around 280-320 nm) but with a much lower intensity compared to the π → π* transitions of the aromatic ring.
The UV-Vis spectrum of this compound is therefore expected to be dominated by the strong absorptions of the fluorophenyl chromophore. A hypothetical representation of the expected absorption maxima (λmax) and the corresponding electronic transitions is provided below, based on data for similar aromatic esters like ethyl phenylacetate (B1230308). chemicalbook.comrsc.org
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Fluorophenyl Ring | π → π | ~250 - 270 | High |
| Ester Carbonyl | n → π | ~280 - 320 | Low |
Analysis of the UV-Vis spectrum is crucial for confirming the presence of these chromophoric groups and can be used for quantitative analysis of the compound in solution.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. abo.fi
For this compound, a multi-stage decomposition pattern is anticipated upon heating under an inert atmosphere.
Thermogravimetric Analysis (TGA): The TGA curve would likely show distinct mass loss steps. The initial decomposition stage may involve the loss of the ethyl group from the ester, followed by decarboxylation (loss of CO2). Subsequent heating to higher temperatures would lead to the fragmentation and volatilization of the remaining fluorophenylamine moiety. Studies on the thermal degradation of aromatic amino acids have shown that decomposition often begins at temperatures above 200°C, leading to the formation of various volatile compounds. oup.comtandfonline.combiorxiv.orgnih.gov
Differential Thermal Analysis (DTA): The DTA curve would display peaks corresponding to the thermal events. An initial sharp endothermic peak would indicate the melting point of the compound. Subsequent decomposition processes are typically endothermic, as they involve bond breaking, and would appear as broader endothermic peaks corresponding to the mass loss steps observed in the TGA curve. researchgate.net In some cases, complex bond-forming or rearrangement reactions during decomposition can result in exothermic peaks.
A summary of the expected thermal events for this compound is presented in the following table. The temperature ranges are estimations based on the thermal behavior of similar aromatic amino acids and esters. researchgate.netscispace.comresearchgate.net
| Temperature Range (°C) | Technique | Observed Event | Description |
| 150 - 250 | DTA | Endotherm | Melting |
| 250 - 400 | TGA / DTA | Mass Loss / Endotherm | Decomposition of ester and carboxyl groups |
| > 400 | TGA / DTA | Mass Loss / Endotherm | Degradation of the aromatic ring structure |
These thermal analysis techniques are vital for determining the thermal stability, decomposition pathway, and purity of this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G(2d,p), to achieve a balance between accuracy and computational cost. iucr.orgnih.gov
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like Ethyl 2-amino-2-(2-fluorophenyl)acetate, which has several rotatable bonds, this process is crucial for identifying the most stable conformer.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| Bond Length (Å) | C-F | 1.358 |
| Bond Length (Å) | C-N | 1.462 |
| Bond Angle (°) | O=C-O | 124.5 |
| Dihedral Angle (°) | N-Cα-C(phenyl)-C(phenyl) | -75.3 |
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy relates to electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. libretexts.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily excitable. libretexts.org For aromatic compounds, substitutions can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the gap. nih.govrsc.org In this compound, the amino group acts as a donor and the fluorophenyl and ester groups act as acceptors, influencing the distribution and energy of these orbitals.
The electron density distribution, often visualized with contour plots, shows where electrons are most likely to be found. For this molecule, high electron density would be expected around the electronegative fluorine, oxygen, and nitrogen atoms.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.98 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.27 | High kinetic stability, low reactivity |
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculations help in the assignment of vibrational modes to the experimentally observed spectral bands. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, C-F stretching, and various aromatic C-C and C-H vibrations. Comparing the computed frequencies with experimental data serves as a validation of the calculated structure. nih.gov
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen, the nitrogen of the amino group, and the fluorine atom due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would be expected around the amino hydrogens, indicating their acidic character. This mapping is crucial for predicting intermolecular interactions and reactive sites. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative picture of bonding, charge distribution, and intramolecular charge transfer (ICT) events. uni-muenchen.deresearchgate.net
NBO analysis can quantify the stabilizing energy associated with hyperconjugative interactions, which involve electron delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. For example, it can reveal interactions between the lone pair on the nitrogen atom and the antibonding orbitals of the phenyl ring, or between the oxygen lone pairs and adjacent sigma-star (σ*) orbitals. These donor-acceptor interactions are key to understanding the molecule's electronic stability and the influence of its substituent groups. iucr.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C)phenyl | 5.8 |
| LP (2) Ocarbonyl | σ* (Cα-Cester) | 2.5 |
| σ (C-H) | σ* (C-N) | 1.9 |
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a chemical reaction can be constructed. This allows for the determination of reaction pathways, activation energies, and reaction rates.
For this compound, mechanistic studies could explore its synthesis, for example, by modeling the key bond-forming steps to understand stereochemical outcomes. Alternatively, its reactivity could be investigated, such as its behavior in hydrolysis or its interaction with biological targets. Computational modeling can identify the most plausible reaction pathway by comparing the activation barriers of different potential mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and solvent interactions of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment (e.g., in a solvent box). researchgate.netmdpi.com
τ1 (N-Cα-C(phenyl)-C): Rotation around this bond determines the orientation of the 2-fluorophenyl group relative to the amino group.
τ2 (C(phenyl)-Cα-C(ester)-O): This angle defines the position of the ester group relative to the phenyl ring.
τ3 (Cα-C-O-C): Rotation around the ester C-O bond.
MD simulations of fluorinated amino acids in explicit solvent have shown that fluorination can significantly influence conformational preferences. biorxiv.orgnih.gov The fluorine atom can engage in specific non-covalent interactions and alter the local electronic environment, which in turn affects the stability of different conformers. ed.ac.ukacs.org Simulations would likely reveal that the conformational landscape of this compound is governed by a complex interplay of steric hindrance between the bulky phenyl and ethyl groups, and electrostatic interactions involving the polar amino, ester, and fluoro-substituents.
Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the radial distribution functions (RDFs) of solvent molecules (e.g., water) around the solute, one can quantify the structure of the solvation shells. It would be expected that water molecules form strong hydrogen bonds with the amino group (as a donor) and the carbonyl oxygen of the ester group (as an acceptor). The fluorine atom, being weakly polar, would have a more subtle effect on the local water structure.
| Dihedral Angle | Description | Predicted Stable Conformations |
|---|---|---|
| τ1 (N-Cα-C(phenyl)-C) | Orientation of phenyl ring vs. amino group | Gauche and anti conformations are likely populated to minimize steric clash. |
| τ2 (C(phenyl)-Cα-C(ester)-O) | Orientation of ester group vs. phenyl ring | Multiple minima are expected, influenced by intramolecular hydrogen bonding and steric effects. |
| τ3 (Cα-C-O-C) | Ester group conformation | Typically prefers a planar s-trans (anti-periplanar) conformation, but deviations are possible. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies in a purely theoretical context, focusing on structural parameters
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property, often biological activity. slideshare.net In a purely theoretical context, QSAR methodologies involve the calculation of various molecular descriptors that quantify the structural, electronic, and physicochemical properties of a molecule. ijpras.commlsu.ac.in These descriptors can then be used to build a model that predicts the property of interest for new, unsynthesized compounds.
For this compound, a theoretical QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule. Common steric descriptors include molecular weight, molar refractivity (MR), and Verloop steric parameters. ijpras.com The bulkiness of the 2-fluorophenyl and ethyl ester groups are key steric features.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). The fluorine atom is known to increase lipophilicity.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
A theoretical QSAR model would be built using a set of related molecules and their known properties. The structural parameters of this compound would then be used to predict its properties based on the established model. For example, the presence of the fluorine atom would be a key variable, influencing electronic and hydrophobic parameters, which in turn could be correlated with a predicted outcome in the QSAR model. nih.gov
| Descriptor Type | Specific Descriptor | Structural Influence on this compound |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Influenced by the π-system of the phenyl ring and the electron-withdrawing fluorine atom. |
| Dipole Moment | Affected by the polar amino, ester, and fluoro groups. | |
| Partial Atomic Charges | The fluorine atom induces a negative partial charge, while the carbonyl carbon is electrophilic. | |
| Steric | Molar Refractivity (MR) | Related to the volume and polarizability of the molecule; contributed to by all atoms. |
| Molecular Volume | Defined by the spatial arrangement of the bulky phenyl and ethyl groups. | |
| Hydrophobic | Calculated logP (cLogP) | Increased by the presence of the phenyl ring and the fluorine atom. |
Ethyl 2 Amino 2 2 Fluorophenyl Acetate As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Organic Scaffolds
The strategic placement of a fluorine atom on the phenyl ring of ethyl 2-amino-2-(2-fluorophenyl)acetate significantly influences its reactivity and the properties of the resulting molecular scaffolds. This substation allows for the modulation of electronic properties and can introduce unique conformational constraints, making it an attractive starting material for the synthesis of advanced organic frameworks, including macrocycles and other complex polycyclic systems.
While direct literature specifically detailing the use of this compound in the synthesis of complex macrocycles is not abundant, the principles of solid-phase peptide synthesis (SPPS) and multicomponent reactions provide a clear pathway for its application. For instance, the amino and ester functionalities of the molecule are readily amenable to standard peptide coupling and cyclization strategies. In a hypothetical solid-phase approach, the amino group could be protected and the ester hydrolyzed to the corresponding carboxylic acid, which is then anchored to a solid support. Subsequent deprotection and coupling with other amino acid building blocks, followed by on-resin cyclization, could yield complex macrocyclic peptide analogs. The 2-fluorophenyl moiety would serve as a key structural element, influencing the macrocycle's conformation and physicochemical properties.
The utility of similar amino acid esters in Ugi-type multicomponent reactions further highlights the potential of this compound in constructing complex scaffolds. These one-pot reactions, which combine an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can generate highly diverse and complex structures in a single step. This compound can serve as the amine component, introducing the fluorinated phenylacetate (B1230308) moiety into the final product, thereby providing a rapid route to libraries of complex molecules with potential applications in materials science and drug discovery.
Role in the Construction of Diverse Heterocyclic Systems
The inherent reactivity of the amino and ester groups in this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic systems. Its ability to participate in cyclocondensation and multicomponent reactions allows for the efficient construction of key heterocyclic cores, such as benzodiazepines, pyrimidines, and pyrroles.
One notable application is in the synthesis of fluorinated 1,4-benzodiazepine (B1214927) derivatives. These seven-membered heterocyclic systems are of significant interest in medicinal chemistry. The synthesis can be envisioned through the reaction of this compound with a suitably substituted 2-aminobenzophenone. The amino group of the acetate (B1210297) would react with the carbonyl group of the benzophenone (B1666685) to form an imine, followed by an intramolecular cyclization and subsequent modifications to yield the desired benzodiazepine (B76468) scaffold. The presence of the 2-fluorophenyl group can significantly impact the biological activity and metabolic stability of the final product.
Furthermore, this amino ester is a key building block in multicomponent reactions for the synthesis of highly substituted heterocycles. For example, in a Biginelli-type reaction, this compound could react with an aldehyde and a β-ketoester to produce dihydropyrimidinones. Similarly, in a Hantzsch-type synthesis, it could be condensed with an aldehyde and two equivalents of a β-dicarbonyl compound to afford dihydropyridines. These reactions offer a convergent and atom-economical approach to complex heterocyclic frameworks.
The construction of substituted pyrroles is another area where this intermediate can be utilized. For instance, a Paal-Knorr type synthesis involving the reaction of this compound with a 1,4-dicarbonyl compound would lead to the formation of N-substituted pyrroles, where the substituent is the 2-(ethoxycarbonyl)(2-fluorophenyl)methyl group.
Development of Diverse Analogs for Structure-Property Relationship Studies
The systematic modification of the this compound scaffold allows for the development of diverse analogs, which are instrumental in conducting structure-property relationship (SPR) studies. These studies, which correlate changes in molecular structure with variations in physicochemical properties (excluding biological activity), are crucial for the rational design of new materials and functional molecules.
By modifying the core structure of this compound, researchers can systematically investigate the impact of different functional groups on properties such as solubility, lipophilicity, crystal packing, and spectroscopic characteristics. For example, the ester group can be converted to other functionalities like amides, nitriles, or other ester variants to study their effect on polarity and hydrogen bonding capabilities. The amino group can be acylated or alkylated to explore how these modifications influence molecular conformation and intermolecular interactions.
These SPR studies are essential for fine-tuning the properties of molecules for specific applications. For example, in materials science, understanding how structural modifications affect properties like thermal stability, photophysical behavior, and self-assembly is critical for the development of new organic materials with desired functionalities.
Applications in Catalyst Development and Ligand Design
The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable building block for the design and synthesis of chiral ligands for asymmetric catalysis. The presence of both a coordinating amino group and an ester functionality allows for its incorporation into various ligand frameworks, which can then be used to create chiral transition metal catalysts.
For instance, the amino group can be used as a handle to attach the molecule to a larger ligand backbone, such as a bipyridine or a phosphine (B1218219). The resulting chiral ligand can then be complexed with a transition metal, such as rhodium, iridium, or palladium, to create a catalyst for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The 2-fluorophenyl group can play a crucial role in influencing the steric and electronic environment of the catalytic center, thereby affecting the enantioselectivity of the reaction.
Furthermore, derivatives of this compound can themselves act as chiral auxiliaries. In this approach, the chiral amino ester is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary can be cleaved and recovered for reuse. The fluorinated phenyl ring can provide unique steric and electronic interactions that can enhance the diastereoselectivity of the key bond-forming step.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-amino-2-(2-fluorophenyl)acetate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between substituted fluorophenyl aldehydes and glycine ethyl ester derivatives. For example, 4-fluorobenzaldehyde reacts with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) to form the target compound . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity, as validated by HPLC .
- Key Considerations :
- Use of anhydrous conditions to prevent hydrolysis of the ester group.
- Optimization of reaction time and temperature (e.g., 60–80°C for 6–12 hours) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the ester carbonyl (δ ~170 ppm) and fluorophenyl aromatic signals (δ ~115–130 ppm). F NMR detects the fluorine substituent (δ ~-110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 212.08 (calculated for CHFNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the primary biological targets of this compound in preliminary studies?
- Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) identify interactions with neurological targets (e.g., GABA receptors) due to structural similarity to fluorinated neuroactive analogs .
- Key Data :
| Assay Type | Target | IC (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | 12.3 ± 1.2 | |
| Receptor Binding | GABA | 8.7 ± 0.9 |
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position) influence bioactivity?
- Methodology : Compare analogs with fluorine at ortho-, meta-, or para-positions using SAR studies. For example:
- Ortho-F substitution (as in the target compound) enhances lipophilicity and CNS penetration vs. para-F analogs .
- Replace fluorine with bromine or methoxy groups to assess halogen-dependent receptor affinity .
- Data Contradictions :
- Ortho-F shows higher analgesic potency but lower solubility than meta-F derivatives, complicating formulation .
Q. What strategies resolve low yields in scaled-up synthesis?
- Methodology :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic condensation steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in multi-step syntheses .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
Q. How can contradictory data on metabolic stability be addressed?
- Methodology :
- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) .
- Metabolite ID : LC-MS/MS identifies unstable ester hydrolysis products, guiding prodrug design .
- Case Study : this compound shows rapid hydrolysis in human plasma (t = 2.1 hours) but stability in murine models (t = 6.8 hours), suggesting species-specific metabolism .
Data Analysis & Optimization
Q. What computational tools predict interactions with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to GABA receptors; the fluorine atom forms hydrophobic interactions with Leu 99 residue .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to optimize reaction conditions for enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use amylose-based columns to separate enantiomers (e.g., >99% ee achieved with hexane:isopropanol 90:10) .
- Asymmetric Catalysis : Employ Evans oxazaborolidine catalysts for stereoselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
